
4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position and a 3-chlorobenzyl group attached to the nitrogen at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable catalysts and solvents to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. Common reagents and outcomes include:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sodium methoxide | Ethanol, 80°C, 6 hrs | 4-Methoxy derivative | 78% | |
Benzylthiol | DMF, K₂CO₃, 60°C, 12 hrs | 4-(Benzylthio)pyrazole analog | 65% | |
Ammonia (NH₃) | Sealed tube, 100°C, 24 hrs | 4-Aminopyrazole derivative | 52% |
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the chlorobenzyl group. Microwave-assisted methods reduce reaction times to 1–2 hours .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Amine | Catalyst System | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Morpholine | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24 hrs | 4-Morpholinopyrazole | 68% |
Key Observation : Coupling efficiency depends on steric hindrance from the chlorobenzyl group, with para-substituted aryl boronic acids showing optimal reactivity .
Amine Oxidation
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂O₂, AcOH | RT, 6 hrs | Nitroso intermediate | 60% | |
KMnO₄, H₂SO₄ | 0°C, 2 hrs | Nitropyrazole derivative | 45% |
Bromine Reduction
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | THF, reflux, 4 hrs | Dehalogenated pyrazole | 82% |
Cyclization Reactions
The amine group facilitates ring-forming reactions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Phosgene (COCl₂) | CH₂Cl₂, 0°C, 2 hrs | Pyrazolo[3,4-d]oxazol-5-one | 55% | |
CS₂, KOH | EtOH, reflux, 8 hrs | Thiazole-fused pyrazole | 48% |
Mechanistic Pathway : Cyclization involves nucleophilic attack by the amine on electrophilic carbonyl or thiocarbonyl intermediates .
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for metal complexes:
Metal Salt | Conditions | Complex Structure | Application | Source |
---|---|---|---|---|
Cu(NO₃)₂·3H₂O | MeOH, RT, 2 hrs | Square-planar Cu(II) complex | Catalytic oxidation | |
FeCl₃ | EtOH, 60°C, 4 hrs | Octahedral Fe(III) complex | Magnetic materials |
Functionalization of the Chlorobenzyl Group
The 3-chlorobenzyl substituent undergoes electrophilic substitution:
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 3-Chloro-5-nitrobenzyl derivative | 70% | |
Bromination | Br₂, FeBr₃, 50°C, 3 hrs | Dibrominated benzyl analog | 63% |
Scientific Research Applications
4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the 3-chlorobenzyl group but shares the bromine substitution at the 4-position.
1-(3-chlorobenzyl)-1H-pyrazole: Lacks the bromine substitution but has the 3-chlorobenzyl group.
Uniqueness
4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the 3-chlorobenzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure includes a bromine atom and a chlorobenzyl group, which are crucial for its biological interactions. The presence of these halogens enhances the compound's reactivity and binding affinity to various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific cancer-related pathways, leading to apoptosis in cancer cells. For instance, compounds with similar pyrazole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
2. Antimicrobial Properties
There is emerging evidence that this compound may also possess antimicrobial properties. It has been explored for its efficacy against bacterial strains, which could position it as a candidate for developing new antibiotics .
3. Mechanism of Action
The mechanism of action appears to involve the inhibition of key enzymes or receptors involved in cell signaling and proliferation. The bromine and chlorine substituents are believed to enhance the binding affinity of the compound to these targets, modulating their activity effectively .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Bromination followed by cyclization: This method involves reacting 3-chlorobenzylamine with brominating agents to introduce the bromine atom into the pyrazole ring.
- Palladium-catalyzed cross-coupling: This efficient method allows for high yields and the introduction of various substituents onto the pyrazole scaffold .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
These studies illustrate the potential of pyrazole derivatives in targeting critical biological pathways associated with various diseases.
Properties
Molecular Formula |
C10H9BrClN3 |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
4-bromo-1-[(3-chlorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14) |
InChI Key |
YSLZYFRUEVDKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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